molecular formula C21H32O4 B14052885 (5S,10S,13S,16R)-16-hydroxy-10,13-dimethyltetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17(2H)-one

(5S,10S,13S,16R)-16-hydroxy-10,13-dimethyltetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17(2H)-one

Cat. No.: B14052885
M. Wt: 348.5 g/mol
InChI Key: RDKXWXXLOVAOJV-NQPNWUDHSA-N
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Description

(5S,10S,13S,16R)-16-hydroxy-10,13-dimethyltetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17(2H)-one is a complex organic compound with a unique spiro structure This compound is characterized by its multiple stereocenters and the presence of a dioxolane ring fused to a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,10S,13S,16R)-16-hydroxy-10,13-dimethyltetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17(2H)-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.

    Introduction of the dioxolane ring: This step involves the reaction of a diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.

    Stereoselective hydroxylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(5S,10S,13S,16R)-16-hydroxy-10,13-dimethyltetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the cyclopenta[a]phenanthrene core.

    Substitution: Various substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

(5S,10S,13S,16R)-16-hydroxy-10,13-dimethyltetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17(2H)-one has several applications in scientific research:

    Chemistry: Used as a model compound to study stereoselective reactions and spiro compound synthesis.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (5S,10S,13S,16R)-16-hydroxy-10,13-dimethyltetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5S,10S,13S,16R)-16-hydroxy-10,13-dimethyltetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17(2H)-one lies in its specific stereochemistry and the presence of the spiro dioxolane ring. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

(5'S,10'S,13'S,16'R)-16'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-one

InChI

InChI=1S/C21H32O4/c1-19-7-8-21(24-9-10-25-21)12-13(19)3-4-14-15(19)5-6-20(2)16(14)11-17(22)18(20)23/h13-17,22H,3-12H2,1-2H3/t13-,14?,15?,16?,17+,19-,20-/m0/s1

InChI Key

RDKXWXXLOVAOJV-NQPNWUDHSA-N

Isomeric SMILES

C[C@]12CCC3(C[C@@H]1CCC4C2CC[C@]5(C4C[C@H](C5=O)O)C)OCCO3

Canonical SMILES

CC12CCC3(CC1CCC4C2CCC5(C4CC(C5=O)O)C)OCCO3

Origin of Product

United States

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